molecular formula C7H7N3O B14864083 7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one

7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one

Cat. No.: B14864083
M. Wt: 149.15 g/mol
InChI Key: MSYWUMMQKFICAH-UHFFFAOYSA-N
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Description

7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines. These compounds are characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with pyrimidine derivatives under specific reaction conditions. For example, the reaction of 2-aminopyridine with formamide in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with readily available starting materials and proceed through a series of chemical reactions, including condensation, cyclization, and purification steps. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield unsaturated derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-D]pyrimidines .

Mechanism of Action

The mechanism of action of 7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a double bond, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C7H7N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h3-4H,1-2H2,(H,9,11)

InChI Key

MSYWUMMQKFICAH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN=CN=C21

Origin of Product

United States

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